![molecular formula C8H13NO B1507015 Spiro[2.5]octan-6-one oxime CAS No. 921602-70-2](/img/structure/B1507015.png)
Spiro[2.5]octan-6-one oxime
Overview
Description
Spiro[2.5]octan-6-one oxime, also known as spirooxime, is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine with a spirocyclic structure and a molecular weight of 154.21 g/mol. Spirooxime has a wide range of applications in organic synthesis, biochemistry and pharmacology, and is used in laboratory experiments to study the mechanism of action, biochemical and physiological effects of various compounds.
Scientific Research Applications
Synthesis and Stereochemistry
Spiro[2.5]octan-6-one oxime and its derivatives have been a subject of interest in the synthesis and stereochemical analysis of organic compounds. Notably, the synthesis of several 1-oxa-6-heteraspiro[2.5]octanes, which are related to spiro[2.5]octan-6-one oxime, has been documented. These studies focus on the stereochemical aspects of these compounds, using techniques like NMR studies and single-crystal X-ray diffraction analysis to understand their structural properties (Satyamurthy, Berlin, Hossain, & Helm, 1984).
Cycloaddition Reactions
Spiro[2.5]octan-6-one oxime is also relevant in cycloaddition reactions, a key area in organic synthesis. For instance, the cycloaddition reaction of Schiff bases with ketenes generated by pyrolysis of 2‐aryl‐substituted 1,5,7‐trioxaspiro[2.5]octane‐4,8‐diones is an example of how spiro compounds can be utilized in complex chemical synthesis (Tsuno, Kondo, & Sugiyama, 2006).
Molecular Mechanics and Microwave Spectroscopy
The study of 1-oxa-spiro[2.5]octane's structure through microwave spectroscopy and molecular mechanics calculations is another area of research. These studies provide insights into the gas-phase structure of such spiro compounds, revealing their conformational isomers and helping to understand the effects of spiro substitution on the behavior of molecular structures like the cyclohexane ring (Boulebnane, Roussy, & Iratçabal, 1988).
Enzymatic Reactivity and Stereochemistry
Research has also delved into the enzymatic reactivity of spiro compounds like 1-oxaspiro[2.5]octanes, focusing on how their stereochemistry affects biological activity. For instance, the stereochemical preference of yeast epoxide hydrolase for O-axial C3 epimers of 1-oxaspiro[2.5]octanes has been a subject of study, highlighting the role of stereochemistry in biological activity and enzymatic detoxification of spiroepoxides (Weijers, Könst, Franssen, & Sudhölter, 2007).
properties
IUPAC Name |
N-spiro[2.5]octan-6-ylidenehydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-9-7-1-3-8(4-2-7)5-6-8/h10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSFZINJCAMKBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=NO)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720888 | |
Record name | N-Spiro[2.5]octan-6-ylidenehydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
921602-70-2 | |
Record name | N-Spiro[2.5]octan-6-ylidenehydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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